![molecular formula C28H29NO3 B13449375 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a diphenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid involves multiple steps, including the construction of the benzofuran ring, the formation of the pyrrolidine ring, and the introduction of the diphenylacetic acid moiety. Common synthetic methods include:
Acid-catalyzed cyclization: This method involves the cyclization of compounds containing carbonyl groups by dehydration.
Palladium or platinum-catalyzed ring closure: This method uses an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Condensation reactions: These reactions involve the condensation of activated methylene groups following Dieckmann reaction conditions or ketene intermediate cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) and proton quantum tunneling have been employed to construct complex benzofuran derivatives with fewer side reactions and higher yields .
化学反应分析
Types of Reactions: 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid involves its interaction with specific molecular targets and pathways. For example, it may act as a competitive muscarinic receptor antagonist, selectively blocking the M3 muscarinic acetylcholine receptor, which is involved in bladder muscle contractions . This blockade reduces the urgency to urinate and is used in the treatment of overactive bladder syndrome .
相似化合物的比较
1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid can be compared with other similar compounds, such as:
Darifenacin: A competitive muscarinic receptor antagonist used to treat urinary incontinence.
Benzofuran derivatives: Compounds with a benzofuran ring that exhibit various biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Ethyl 5-[(2,3-dihydro-1-benzofuran-5-ylsulfonyl)amino]-2-(1-piperidinyl)benzoate: A compound with similar structural features and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.
属性
分子式 |
C28H29NO3 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetic acid |
InChI |
InChI=1S/C28H29NO3/c30-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-29(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H,30,31)/t25-/m1/s1 |
InChI 键 |
TYINUJJIMXIIRB-RUZDIDTESA-N |
手性 SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O)CCC4=CC5=C(C=C4)OCC5 |
规范 SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O)CCC4=CC5=C(C=C4)OCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


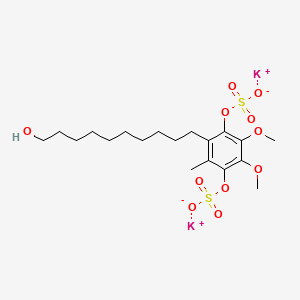
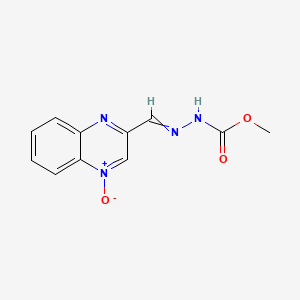
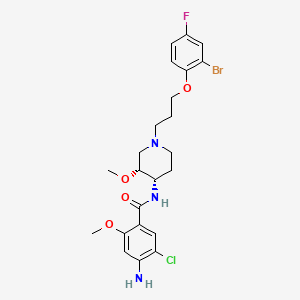
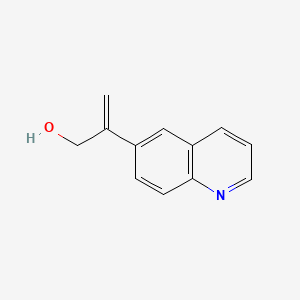
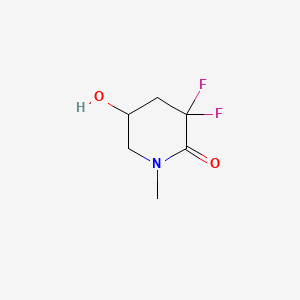
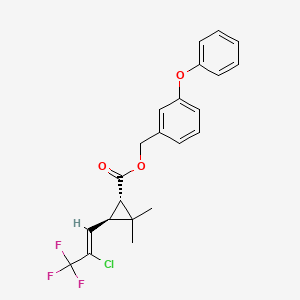
![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)
amine](/img/structure/B13449324.png)
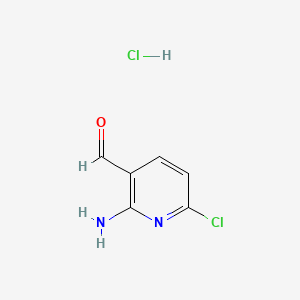
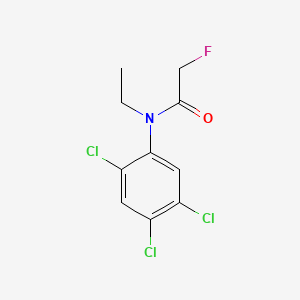

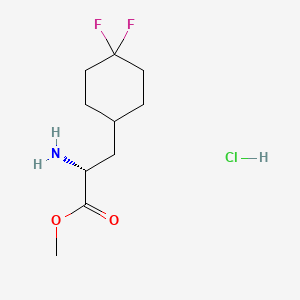
![7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13449381.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
